molecular formula C9H9F3O2 B175312 1-(Methoxymethoxy)-4-(trifluoromethyl)benzene CAS No. 174265-24-8

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene

Cat. No. B175312
CAS RN: 174265-24-8
M. Wt: 206.16 g/mol
InChI Key: VWVUGKXYBUTSFI-UHFFFAOYSA-N
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Description

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .


Synthesis Analysis

Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .


Molecular Structure Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .


Chemical Reactions Analysis

An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .


Physical And Chemical Properties Analysis

Trifluoromethyl ketones (TFMKs) are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons .

Scientific Research Applications

Redox Potentials and Trifluoromethylation Reactions

Trifluoromethyl-containing compounds, such as “1-(Methoxymethoxy)-4-(trifluoromethyl)benzene”, are involved in many recently tested catalytic trifluoromethylation reactions . The redox potentials of these compounds provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Drug Research and Development

The trifluoromethylation reactions of these compounds are important transformations in the research and development of drugs . They can be used to create new pharmaceutical compounds with unique properties .

Agrochemicals

Trifluoromethyl-containing compounds are also used in the development of agrochemicals . Their unique properties can help improve the effectiveness of these products .

Functional Materials

These compounds play a significant role in the creation of functional materials . Their unique chemical properties can be harnessed to create materials with specific functionalities .

Fragrance Industry

Methoxybenzene, a component of “1-(Methoxymethoxy)-4-(trifluoromethyl)benzene”, is used in the fragrance industry . Some of its derivatives are utilized in fragrances, both natural and artificial .

Insecticides

Methoxybenzene is also used in the production of insecticides . Its unique properties make it effective in controlling various pests .

Solvents

Methoxybenzene is used as a solvent in various industrial applications . Its chemical properties make it suitable for dissolving a wide range of substances .

Precursor in Synthetic Substances

Methoxybenzene is used as a precursor in the creation of other synthetic substances . It is first created through the process of synthesis and then put to use as a precursor in the creation of other synthetic substances .

Safety and Hazards

While specific safety and hazard information for “1-(Methoxymethoxy)-4-(trifluoromethyl)benzene” is not available, it’s important to note that benzene is found in gasoline and other fuels and is used in the manufacture of plastics, detergents, pesticides, and other chemicals. Long-term exposure may affect bone marrow and blood production. Short-term exposure to high levels of benzene can cause drowsiness, dizziness, unconsciousness, and death .

Future Directions

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .

properties

IUPAC Name

1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVUGKXYBUTSFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80451718
Record name 1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxymethoxy)-4-(trifluoromethyl)benzene

CAS RN

174265-24-8
Record name 1-(methoxymethoxy)-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80451718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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